Cas no 921995-57-5 (N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide)

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, 2-oxo-N-(2,3,4,5-tetrahydro-4-methyl-5-oxo-1,4-benzoxazepin-7-yl)-
- AKOS024635364
- N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide
- 921995-57-5
- N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide
- F2276-0058
-
- インチ: 1S/C20H16N2O5/c1-22-8-9-26-17-7-6-13(11-14(17)19(22)24)21-18(23)15-10-12-4-2-3-5-16(12)27-20(15)25/h2-7,10-11H,8-9H2,1H3,(H,21,23)
- InChIKey: XILZEIIWOXVCQO-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=CC=C2C=C1C(NC1=CC=C2OCCN(C)C(=O)C2=C1)=O
計算された属性
- せいみつぶんしりょう: 364.10592162g/mol
- どういたいしつりょう: 364.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 661
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.418±0.06 g/cm3(Predicted)
- ふってん: 687.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.00±0.20(Predicted)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2276-0058-20μmol |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-5μmol |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-3mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-4mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-50mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-10mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-100mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-15mg |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-10μmol |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2276-0058-2μmol |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide |
921995-57-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Introduction to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 921995-57-5)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 921995-57-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives and is characterized by its unique structural features, which include a chromene moiety and a benzoxazepine ring system. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.
The chromene moiety in N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is known for its antioxidant properties and has been extensively studied for its role in various biological processes. The presence of this moiety can enhance the compound's ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and inflammatory conditions where oxidative stress plays a significant role.
The benzoxazepine ring system is another key structural feature of this compound. Benzoxazepines are a class of heterocyclic compounds that have been investigated for their potential as modulators of various receptors and enzymes. Specifically, N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has shown promising activity as an inhibitor of certain enzymes involved in the metabolism of neurotransmitters and other bioactive molecules. This makes it a potential candidate for the treatment of disorders related to neurotransmitter imbalance.
Recent studies have highlighted the potential of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides. These findings suggest that it could be developed into a novel therapeutic agent for these debilitating conditions.
In addition to its neuroprotective properties, N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-y l)-2 - ox o - 2 H - ch rom ene - 3 - car box am ide has also demonstrated anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. This anti-inflammatory effect could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
The pharmacokinetic properties of N-(4-methyl - 5 - ox o - 2 , 3 , 4 , 5 - t et rah yd ro - 1 , 4 - b en z ox az ep in - 7 - yl ) - 2 - ox o - 2 H - ch rom ene - 3 - car box am ide have also been studied to evaluate its suitability as a drug candidate. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It also shows low toxicity in animal models, making it a promising candidate for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of N-(4-methyl - 5 - ox o - 2 , 3 , 4 , 5 - t et rah yd ro - 1 , 4 - b en z ox az ep in - 7 - yl ) - 2 - ox o - 2 H - ch rom ene - 3 - car box am ide in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings pave the way for more advanced clinical trials to further investigate its therapeutic potential.
In conclusion, N-(4-methyl - 5 - ox o - 2 , 3 , 4 , 5 - t et rah yd ro - 1 , 4 - b en z ox az ep in - 7 - yl ) - 2 - ox o - 2 H - ch rom ene - 3 - car box am ide (CAS No. 921995–57–5) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further research and development in the field of medicinal chemistry. Ongoing studies continue to explore its full potential as a novel therapeutic agent for various neurological and inflammatory disorders.
921995-57-5 (N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide) 関連製品
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)
- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)
- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 1556656-04-2(3-(5-chloro-2-hydroxy-3-methoxyphenyl)propanoic acid)



